METHYL 2-{[(4-BROMO-2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE
Overview
Description
Methyl 2-{[(4-bromo-2-ethylanilino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a brominated aniline derivative, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromo-2-ethylanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-ethylaniline, is brominated using bromine in the presence of a suitable solvent to yield 4-bromo-2-ethylaniline.
Acylation: The brominated aniline is then acylated with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-2-ethylanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the carbonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 2-{[(4-bromo-2-ethylanilino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-{[(4-bromo-2-ethylanilino)carbonyl]amino}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromobenzoate: Similar in structure but lacks the ethylanilino group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the ethylanilino group.
Properties
IUPAC Name |
methyl 2-[(4-bromo-2-ethylphenyl)carbamoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-3-11-10-12(18)8-9-14(11)19-17(22)20-15-7-5-4-6-13(15)16(21)23-2/h4-10H,3H2,1-2H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQVADLJVCSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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